molecular formula C15H16F3N3O2S B6557833 N-(2-methoxyethyl)-2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetamide CAS No. 1040649-69-1

N-(2-methoxyethyl)-2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetamide

Cat. No.: B6557833
CAS No.: 1040649-69-1
M. Wt: 359.4 g/mol
InChI Key: NFOZMCNFFNPYBV-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetamide is a thiazole-based acetamide derivative characterized by a 1,3-thiazole core substituted with a 3-(trifluoromethyl)phenylamino group at position 2 and an acetamide-linked 2-methoxyethyl moiety at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxyethyl chain may improve solubility and pharmacokinetic properties .

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O2S/c1-23-6-5-19-13(22)8-12-9-24-14(21-12)20-11-4-2-3-10(7-11)15(16,17)18/h2-4,7,9H,5-6,8H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOZMCNFFNPYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CSC(=N1)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyethyl)-2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C13H17F3N2O2
  • Molecular Weight : 290.286 g/mol
  • CAS Number : 62593-75-3
  • Structure : The compound features a thiazole ring, which is known for its biological significance, particularly in drug design.

Anticonvulsant Activity

Recent studies have evaluated the anticonvulsant properties of thiazole derivatives, including those similar to this compound. Research indicates that modifications in the thiazole structure can significantly influence anticonvulsant efficacy.

  • Study Findings : In a series of experiments involving various thiazole derivatives, compounds with trifluoromethyl substitutions demonstrated enhanced anticonvulsant activity compared to their non-substituted counterparts. This suggests that the trifluoromethyl group may play a crucial role in enhancing the biological activity of these compounds .

The mechanisms by which this compound exerts its effects are not fully elucidated but may involve:

  • Inhibition of Sodium Channels : Similar compounds have been shown to modulate sodium channels, which are critical in the propagation of action potentials in neurons.
  • GABAergic Modulation : Some thiazole derivatives enhance GABA receptor activity, leading to increased inhibitory neurotransmission.

Case Studies and Research Findings

A review of literature reveals several studies that provide insights into the biological activities associated with thiazole derivatives:

StudyFocusResults
Kamiński et al. (2015)Anticonvulsant activityIdentified structural modifications that enhance efficacy in animal models; thiazole derivatives showed significant protection against seizures .
Pendergrass (2020)Screening for inhibitorsInvestigated compounds for Type III secretion system inhibition; certain thiazole derivatives displayed promising results in cytotoxicity assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-acetamidophenyl)-2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetamide (CAS: 1105211-42-4)

  • Structural Similarities: Shares the 1,3-thiazole core, 3-(trifluoromethyl)phenylamino group, and acetamide backbone.
  • Key Differences : The 3-acetamidophenyl substituent replaces the 2-methoxyethyl group, altering solubility and steric effects.
  • Molecular Weight : 434.43 g/mol vs. ~426.46 g/mol (estimated for the target compound).
  • Pharmacological Implications : The acetamidophenyl group may enhance binding to hydrophobic pockets in target proteins compared to the more polar methoxyethyl group .

BAY 57-1293 (Pritelivir)

  • Structure : N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-[4-(pyridin-2-yl)phenyl]acetamide.
  • Comparison : Features a sulfamoyl-thiazole core and pyridinylphenyl acetamide.
  • Activity : Potent herpes simplex virus helicase-primase inhibitor. The trifluoromethyl group in the target compound may confer similar metabolic stability but lacks the sulfamoyl moiety critical for BAY 57-1293’s antiviral activity .

N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (Compound 13 in EP3348550A1)

  • Structure : Benzothiazole core with trifluoromethylphenyl acetamide.
  • Synthesis : Microwave-assisted reaction (19% yield), highlighting challenges in scalability compared to traditional thiazole syntheses .
  • Functional Differences : Benzothiazole vs. 1,3-thiazole core may influence electronic properties and target selectivity.

2-{2-[(Cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(trifluoromethyl)phenyl]acetamide

  • Structure : Cyclohexylcarbamoyl substituent on the thiazole ring.
  • Molecular Weight : 426.46 g/mol.

Structural and Pharmacological Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Properties/Activities
N-(2-methoxyethyl)-2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetamide 1,3-Thiazole 2-[3-(Trifluoromethyl)phenyl]amino, 4-(2-methoxyethyl)acetamide ~426.46 Hypothesized improved solubility
N-(3-acetamidophenyl)-2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetamide 1,3-Thiazole 2-[3-(Trifluoromethyl)phenyl]amino, 4-(3-acetamidophenyl)acetamide 434.43 Enhanced hydrophobic interactions
BAY 57-1293 (Pritelivir) 1,3-Thiazole N-methyl-sulfamoyl, 4-(pyridin-2-yl)phenyl acetamide 422.48 Antiviral (herpes)
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide Benzothiazole 6-Trifluoromethyl, 2-(3-(trifluoromethyl)phenyl)acetamide 422.33 Synthetic challenges (low yield)

Key Research Findings and Implications

Structural Optimization : The methoxyethyl group in the target compound likely balances hydrophilicity and lipophilicity, a critical factor in drug bioavailability.

Synthetic Challenges : Microwave-assisted synthesis (e.g., Compound 13 in EP3348550A1) yields <20%, suggesting room for optimization in thiazole-acetamide derivatization .

Biological Activity Gaps: While analogs like BAY 57-1293 show validated antiviral activity, the target compound’s pharmacological profile remains underexplored.

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